D2343 - 72734-63-5

D2343

Catalog Number: EVT-266433
CAS Number: 72734-63-5
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D 2343 is a Beta 2-adrenoreceptor agonist with alpha 1-adrenoreceptor blocking properties. This compound has 5-6 times lower potency than terbutaline, but has a longer bronchodilating effect.
Overview

Source: The draft guidance document is issued by the FDA, specifically under Docket Number FDA-2016-D-2343. It pertains to regulations established in 21 Code of Federal Regulations (CFR) part 117, which encompasses Current Good Manufacturing Practice, Hazard Analysis, and Risk-Based Preventive Controls for Human Food.

Classification: This guidance is not a legally binding document but represents the FDA's current thinking on hazard analysis and preventive controls in food production. It is directed towards entities involved in the manufacturing, processing, packing, and holding of human food.

Synthesis Analysis

Methods: The synthesis of preventive controls as outlined in the guidance involves several steps:

  • Conducting a Hazard Analysis: This includes identifying potential hazards associated with food production.
  • Implementing Preventive Controls: These controls are designed to mitigate identified hazards through various methods such as sanitation practices, process controls, and allergen management.

Technical Details: The guidance emphasizes the importance of developing a comprehensive food safety plan that incorporates these analyses and controls.

Molecular Structure Analysis

While "D2343" does not refer to a chemical compound with a molecular structure, it is essential to understand that the guidance touches on biological hazards that may involve microorganisms or chemical contaminants. Therefore, an analysis of molecular structures would be relevant when discussing specific pathogens or toxins identified during hazard analysis.

Chemical Reactions Analysis

The document does not provide specific chemical reactions but focuses on preventive controls related to biological hazards (e.g., bacteria) and chemical hazards (e.g., allergens). Understanding these reactions is crucial when developing effective control measures.

Mechanism of Action

The mechanisms of action discussed in this context relate to how preventive controls function to reduce food safety risks:

  • Sanitation Controls: These mechanisms involve eliminating or reducing microbial contamination through cleaning and disinfecting processes.
  • Process Controls: Techniques such as heat treatment or refrigeration are employed to inhibit microbial growth or inactivate pathogens.
Physical and Chemical Properties Analysis

While specific physical and chemical properties are not detailed in the guidance, it highlights the importance of understanding properties related to food safety:

  • Temperature Control: Understanding how temperature affects microbial growth is critical for implementing effective process controls.
  • Chemical Properties of Additives: Knowledge of how food additives interact with potential hazards is essential for ensuring safety.
Applications

The scientific uses of this guidance are primarily aimed at:

  • Food Industry Compliance: Assisting manufacturers in complying with federal regulations regarding food safety.
  • Risk Management: Providing a framework for identifying and mitigating risks associated with food production processes.
  • Public Health Protection: Ultimately aimed at protecting public health by reducing foodborne illnesses through effective preventive controls.
Introduction to D2343: Pharmacological Context and Research Significance

Discovery and Development of D2343 as a Dual-Activity Receptor Modulator

The development of D2343 exemplifies the hybrid molecule approach in medicinal chemistry, where ligands are designed to simultaneously engage multiple receptor targets for enhanced efficacy or reduced adverse effects. This strategy parallels other dual-action compounds like labetalol (α₁-antagonist/β-antagonist) and arpromidine (H₁-antagonist/H₂-agonist) [6]. D2343 was synthesized to integrate β₂-agonism (bronchodilation) with α₁-antagonism (potential reduction of vascular side effects).

In vitro studies established D2343's dual receptor affinity:

  • β₂-Agonism: Comparable potency to terbutaline in stimulating β₂-adrenergic receptors, with demonstrated inhibition of evoked contractions (EC₅₀ = 9.6 μM) in smooth muscle preparations [1].
  • α₁-Antagonism: Concentration-dependent inhibition of α₁-receptor-mediated responses [1] [9].

In vivo pharmacological profiling revealed distinctive kinetics:

  • Bronchodilation: Inhaled D2343 (5 mg) exhibited equipotent bronchodilation to terbutaline (5 mg) in asthmatic patients at peak effect but demonstrated significantly prolonged duration. Six hours post-inhalation, D2343 maintained superior bronchodilation (measured by FEV₁) compared to terbutaline (p < 0.01), with a significantly smaller mean fall in FEV₁ between 3-6 hours (p < 0.05) [2].
  • Uterine Relaxation: D2343 relaxed oestrogenized uterine preparations from rats and rabbits and human myometrial strips with efficacy equal to or exceeding terbutaline, particularly in rabbit and rat models [1].

Despite promising preclinical and early clinical data, D2343 did not progress to widespread therapeutic use, likely reflecting the complex challenges in drug development, including the high failure rate (overall probability of success ~12%) and significant costs (averaging $2.6 billion per approved drug) [10]. Its development underscores the potential and hurdles in translating rationally designed dual-activity ligands into clinical therapeutics.

Structural and Functional Classification Within Adrenergic Receptor Ligands

Adrenergic receptors (ARs) belong to the G protein-coupled receptor (GPCR) superfamily, classified into α (α₁: A, B, D; α₂: A, B, C) and β (β₁, β₂, β₃) subtypes based on pharmacology, signaling, and genetics [4] [5]. D2343 belongs to the synthetic catecholamine mimetics class but exhibits a distinct polypharmacology profile.

  • Structural Basis for Dual Activity:The binding pocket of adrenergic receptors is formed by transmembrane helices (TM) 3, 5, 6, and 7, with conserved residues crucial for ligand recognition (e.g., Asp113 in TM3 for amine interaction, Ser204/207 in TM5 for catechol hydroxyl binding) [4] [7]. D2343's structure (C₂₀H₂₇NO₃) lacks the catechol moiety typical of endogenous agonists but incorporates features allowing engagement with both β₂- and α₁-adrenergic receptors. Its ability to act as an agonist at β₂-ARs while antagonizing α₁-ARs suggests distinct interactions within the orthosteric binding sites or engagement of different receptor conformations. Structural diversity near the extracellular vestibule of the binding pocket between AR subtypes may contribute to D2343's functional selectivity [7].

  • Functional Classification:Adrenergic ligands are classified by primary target and efficacy (agonist, antagonist, inverse agonist). D2343 represents a rare dual-efficacy ligand:

  • β₂-Adrenergic Receptor: Full agonist, activating Gₛ protein → ↑ adenylate cyclase → ↑ cAMP → smooth muscle relaxation [5] [8].
  • α₁-Adrenergic Receptor: Antagonist (presumed competitive inhibition), blocking Gq/11 protein coupling → ↓ phospholipase C activation → ↓ IP₃ and DAG → inhibition of calcium-mediated smooth muscle contraction [4] [5].

Table 1: Adrenergic Receptor Ligand Classification and Select Examples

Receptor TargetLigand TypePrimary EffectPrototype CompoundsD2343 Activity
β₂-AdrenoceptorAgonistBronchodilation, UterorelaxationTerbutaline, SalmeterolAgonist (Comparable efficacy to terbutaline)
α₁-AdrenoceptorAntagonistVasodilation, Reduced Smooth Muscle TonePrazosin, TamsulosinAntagonist (Concentration-dependent inhibition)
Dual β₂-agonist/α₁-antagonistMixed-efficacyCombined Bronchodilation + Potential Vascular ModulationD2343 (Prototype)Dual Agonist/Antagonist

This dual profile distinguishes D2343 from pure β₂-agonists (e.g., albuterol, formoterol) and non-selective beta-blockers with α₁-activity (e.g., carvedilol). Butoxamine is a selective β₂-antagonist used experimentally but lacks therapeutic application [8].

Historical Evolution of β₂-Adrenergic Agonists and α₁-Adrenergic Antagonists

The therapeutic targeting of adrenergic receptors has evolved significantly since Sir James Black's pioneering development of propranolol (β-antagonist) in the 1960s [7]. The discovery of receptor subtypes (β₁, β₂, α₁, α₂) enabled the development of more selective agents:

  • β₂-Adrenergic Agonists:First-generation agents like isoprenaline were non-selective β-agonists, causing cardiac (β₁) stimulation. The drive for bronchodilators with reduced cardiac effects led to selective β₂-agonists:
  • Short-Acting β₂-Agonists (SABAs): Terbutaline, albuterol (rapid relief in asthma).
  • Long-Acting β₂-Agonists (LABAs): Salmeterol, formoterol (maintenance therapy).
  • Ultra-Long-Acting β₂-Agonists (ULABAs): Olodaterol (once-daily dosing) [8].D2343 emerged during the LABA development era (early 1980s) as an investigational compound designed to offer prolonged bronchodilation. Clinical trials demonstrated that inhaled D2343 (2.5 and 5 mg) provided bronchodilation equivalent to terbutaline (5 mg) at peak effect but with significantly longer duration (P < 0.01 at 6 hours), addressing a key limitation of early SABAs [2].

  • α₁-Adrenergic Antagonists:Drugs like prazosin (developed for hypertension) selectively block α₁-receptors, preventing vasoconstriction mediated by norepinephrine. Combining α₁-antagonism with β₂-agonism was a rational strategy to create bronchodilators potentially less likely to cause tachycardia or hypertension – side effects sometimes seen with non-selective or high-dose β-agonists due to vasoconstriction or reflex mechanisms.

Table 2: Clinical Comparison of D2343 and Terbutaline in Asthmatic Patients [2]

ParameterTerbutaline (5 mg inhaled)D2343 (5 mg inhaled)Statistical Significance
Peak FEV₁ IncreaseEquivalentEquivalentNot Significant (NS)
FEV₁ at 6 hours post-doseMarked DeclineSustained ElevationP < 0.01
Mean FEV₁ fall (3-6 h)GreaterLesserP < 0.05
  • D2343's Place in Evolution:D2343 represented a significant conceptual advance as an early intentionally designed dual-activity adrenergic ligand. While it did not become a marketed drug, its prolonged bronchodilatory effect demonstrated in humans validated the potential of compounds with complex receptor profiles. It also highlighted the pharmacological viability of combining β₂-agonism with α₁-inhibition within a single molecule. Later research on compounds like carvedilol (β/α₁ antagonist) further confirmed the therapeutic utility of multi-target adrenergic drugs, albeit for different indications (heart failure, hypertension). D2343 remains a historically important tool compound for understanding the interplay between β₂ and α₁ receptors in smooth muscle physiology and drug design.

Properties

CAS Number

72734-63-5

Product Name

D2343

IUPAC Name

4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3

InChI Key

QQNHGKXYJUREIZ-UHFFFAOYSA-N

SMILES

CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O

Solubility

Soluble in DMSO

Synonyms

D 2343
N-(3-(2-methoxyphenyl)-1,1-dimethylpropyl)-1-(p-hydroxyphenyl)ethanolamine hydrochloride

Canonical SMILES

CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.